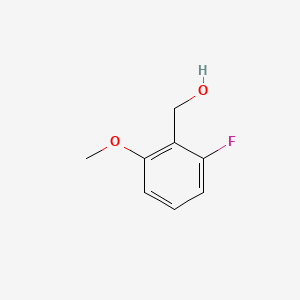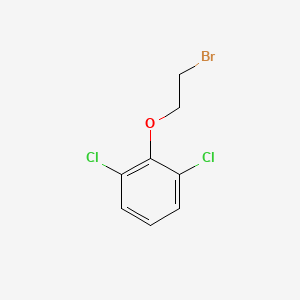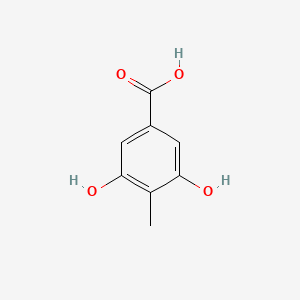
2-Fluoro-6-methoxybenzyl alcohol
Übersicht
Beschreibung
The compound of interest, 2-Fluoro-6-methoxybenzyl alcohol, is a fluorinated benzyl alcohol derivative with potential applications in various fields of chemistry and biology. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as fluorinated benzyl groups and methoxy substituents, are discussed. These related studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of compounds that are structurally similar to 2-Fluoro-6-methoxybenzyl alcohol.
Synthesis Analysis
The synthesis of fluorinated benzyl alcohol derivatives is a topic of interest in several papers. For instance, the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is described as a biomarker for monitoring exposure to metofluthrin, a fluorine-containing pyrethroid . Similarly, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives from benzylic alcohols using a fluorination reagent is reported, highlighting the influence of substituents on the rates of formation . These studies suggest that the synthesis of 2-Fluoro-6-methoxybenzyl alcohol would likely involve the introduction of a fluorine atom at the benzyl position and a methoxy group at the appropriate positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of fluorinated benzyl compounds is characterized using various spectroscopic techniques. For example, the crystal structure analysis of 2-(4-Fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole reveals intermolecular interactions that contribute to the formation of a supramolecular network . These findings suggest that 2-Fluoro-6-methoxybenzyl alcohol would also exhibit specific intermolecular interactions due to the presence of fluorine and methoxy groups, which could be analyzed using similar techniques.
Chemical Reactions Analysis
The reactivity of fluorinated benzyl alcohols in chemical reactions is explored in the literature. The introduction of a fluorine atom can significantly affect the reactivity and selectivity of these compounds in various reactions. For instance, the optimization of insecticidal activity in fluorinated benzyl esters is discussed, where the introduction of fluorine enhances activity . This indicates that 2-Fluoro-6-methoxybenzyl alcohol could potentially participate in selective reactions due to the presence of the fluorine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzyl alcohols are influenced by the presence of fluorine and other substituents. The study of a new alcohol protecting group, which is stable to oxidizing conditions and compatible with the removal of p-methoxybenzyl ethers, suggests that the fluorine substituent imparts stability to the molecule . Additionally, the synthesis and functionalization of fluorinated benzyl and phenethyl alcohols demonstrate the influence of protective groups and the regioselectivity of reactions . These studies imply that 2-Fluoro-6-methoxybenzyl alcohol would have distinct physical and chemical properties that could be fine-tuned through synthetic modifications.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Applications
2-Fluoro-6-methoxybenzyl alcohol has been explored in the context of antimycobacterial activities. A study by Braendvang and Gundersen (2007) investigated various 6-(2-furyl)-9-(p-methoxybenzyl)purines, including a 2-fluoro analog. These compounds showed promising activity against Mycobacterium tuberculosis with low toxicity toward mammalian cells, making them interesting drug candidates.
Chemical Synthesis and Protective Group Applications
The chemical synthesis and application as protective groups in organic synthesis are significant uses of 2-fluoro-6-methoxybenzyl alcohol. Studies such as those by Oikawa, Yoshioka, and Yonemitsu (1982) and Yamada et al. (2013) demonstrate the use of methoxybenzyl protecting groups in the synthesis of complex organic molecules. These protective groups are crucial for stepwise synthesis in organic chemistry.
Photocatalytic Applications
2-Fluoro-6-methoxybenzyl alcohol also finds use in photocatalytic applications. A study by Higashimoto et al. (2009) discussed the photocatalytic oxidation of benzyl alcohol derivatives, including methoxybenzyl alcohols, on a titanium dioxide photocatalyst under oxygen atmosphere. This process is important for the conversion of alcohols to aldehydes in green chemistry applications.
Biomedical Research
In the field of biomedical research, compounds related to 2-fluoro-6-methoxybenzyl alcohol have been utilized. For instance, the work by Takaku and Kamaike (1982) highlights the use of a methoxybenzyl group in the synthesis of oligoribonucleotides, demonstrating its utility in nucleic acid chemistry.
Other Notable Applications
Other notable applications of 2-fluoro-6-methoxybenzyl alcohol and its derivatives include their roles in the development of new protecting groups for alcohols as shown by Crich et al. (2009) and in the synthesis of ligands with cytotoxic activity against cancer cell lines as indicated by Geiger et al. (2007).
Safety And Hazards
2-Fluoro-6-methoxybenzyl alcohol is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(2-fluoro-6-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWUFIBZMGBKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381384 | |
| Record name | 2-Fluoro-6-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-methoxybenzyl alcohol | |
CAS RN |
253668-46-1 | |
| Record name | 2-Fluoro-6-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 253668-46-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol](/img/structure/B1333612.png)




